molecular formula C27H27Cl2N5O3S B608179 JD-5037 CAS No. 1392116-14-1

JD-5037

Cat. No. B608179
M. Wt: 572.505
InChI Key: GTCSIQFTNPTSLO-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JD-5037 is an anti-obesity drug candidate that acts as a peripherally-restricted cannabinoid inverse agonist at CB1 receptors . It is very selective for the CB1 subtype, with a Ki of 0.35nM, which is over 700-fold higher affinity than it has for CB2 receptors .


Molecular Structure Analysis

JD-5037 has a molecular weight of 572.51 and its formula is C27H27Cl2N5O3S . The IUPAC name for JD-5037 is (S)-2-((S,E)-3-(4-chlorophenyl)-N’-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-methylbutanamide .

Scientific Research Applications

Treatment of Obesity

  • Application Summary : JD-5037 is a peripherally restricted cannabinoid 1 receptor (CB1R) antagonist that has shown potential in the treatment of obesity . It works by selectively blocking peripheral CB1Rs, which are involved in the regulation of metabolism and energy homeostasis .
  • Methods of Application : In a study, a compound similar to JD-5037 was administered orally to mice with diet-induced obesity .
  • Results : The study found that the compound had good oral bioavailability and a potent anti-obesity effect. It also improved insulin resistance in the mice without impacting food intake, confirming the limited brain penetration of this compound .

Treatment of Dyslipidemia

  • Application Summary : JD-5037 has been used in research for the treatment of dyslipidemia, a condition characterized by increased plasma triglycerides and decreased HDL cholesterol levels .
  • Methods of Application : In a study, mice with diet-induced obesity were treated with JD-5037 .
  • Results : The treatment reduced hepatic steatosis and the rate of hepatic VLDL secretion, upregulated hepatic LDLR expression, and reduced the circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9). The decrease in VLDL secretion could be attributed to CB1R blockade, while the reduction of PCSK9 levels and the related increase in LDLR resulted from iNOS inhibition via an mTOR complex 1–dependent mechanism .

Prevention of Beta Cell Death

  • Application Summary : JD-5037 has been found to prevent the death of insulin-producing beta cells in the pancreas .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The blockade of CB1 receptors on inflammatory cells infiltrating the pancreas by JD-5037 prevented the death of insulin-producing beta cells .

Treatment of Obesity

  • Application Summary : JD-5037 is a peripherally restricted cannabinoid 1 receptor (CB1R) antagonist that has shown potential in the treatment of obesity . It works by selectively blocking peripheral CB1Rs, which are involved in the regulation of metabolism and energy homeostasis .
  • Methods of Application : In a study, a compound similar to JD-5037 was administered orally to mice with diet-induced obesity .
  • Results : The study found that the compound had good oral bioavailability and a potent anti-obesity effect. It also improved insulin resistance in the mice without impacting food intake, confirming the limited brain penetration of this compound .

Treatment of Dyslipidemia

  • Application Summary : JD-5037 has been used in research for the treatment of dyslipidemia, a condition characterized by increased plasma triglycerides and decreased HDL cholesterol levels .
  • Methods of Application : In a study, mice with diet-induced obesity were treated with JD-5037 .
  • Results : The treatment reduced hepatic steatosis and the rate of hepatic VLDL secretion, upregulated hepatic LDLR expression, and reduced the circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9). The decrease in VLDL secretion could be attributed to CB1R blockade, while the reduction of PCSK9 levels and the related increase in LDLR resulted from iNOS inhibition via an mTOR complex 1–dependent mechanism .

Prevention of Beta Cell Death

  • Application Summary : JD-5037 has been found to prevent the death of insulin-producing beta cells in the pancreas .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The blockade of CB1 receptors on inflammatory cells infiltrating the pancreas by JD-5037 prevented the death of insulin-producing beta cells .

properties

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N5O3S
Record name JD5037
Source Wikipedia
URL https://en.wikipedia.org/wiki/JD5037
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030409
Record name JD5037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, 2-((((4S)-3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazol-1-yl)(((4-chlorophenyl)sulfonyl)amino)methylene)amino)-3-methyl-, (2S)-

CAS RN

1392116-14-1
Record name JD5037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JD5037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JD-5037
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.